12-Oxotridecanoic acid

Description

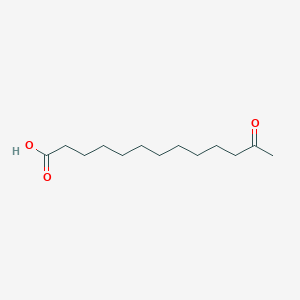

Structure

3D Structure

Properties

IUPAC Name |

12-oxotridecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O3/c1-12(14)10-8-6-4-2-3-5-7-9-11-13(15)16/h2-11H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRVDTUOVKXZNCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062332 | |

| Record name | 12-Ketotridecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2345-12-2 | |

| Record name | 12-Oxotridecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2345-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridecanoic acid, 12-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002345122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridecanoic acid, 12-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 12-Ketotridecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 12-oxotridecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Natural Occurrence and Distribution of 12 Oxotridecanoic Acid

Identification and Characterization in Microbial Systems

While specific studies detailing the presence of this compound in a wide range of bacterial metabolomes are not abundant, related oxo-fatty acids have been identified in various bacteria. For instance, studies on Pseudomonas species have revealed the production of several 3-oxo fatty acids, such as 3-oxododecanoic acid and 3-oxotetradecanoic acid. mdpi.comnih.gov These findings suggest that the metabolic pathways for producing oxo-fatty acids are present in bacteria. Further research is needed to specifically screen for this compound in diverse bacterial strains.

Some fatty acids can be produced through fermentation processes using bacteria. For example, propionic acid can be obtained from wood pulp waste liquor through fermentation by Propionibacterium species. lipidbank.jp While direct evidence for this compound production via fermentation is limited, the established role of bacteria in producing other fatty acids suggests a potential for similar microbial synthesis of this compound. lipidbank.jp

Presence and Metabolomic Profiling in Plant Matrices

This compound has been detected in several plant species and is recognized as a signaling molecule involved in stress responses. evitachem.com

Metabolomic studies have tentatively identified this compound in rice (Oryza sativa). biospec.net In a study investigating the defense mechanisms of rice against the brown planthopper, this compound was detected, although its direct role in the resistance process was not conclusively established due to its increased levels at a late stage of infestation. biospec.net The compound has also been noted as an antimicrobial agent against Piricularia oryzae, the fungus causing rice blast disease. lipidbank.jp

This compound is classified as an oxylipin, a family of oxygenated fatty acids that play crucial roles in plant defense and development. evitachem.comresearchgate.net Oxylipin synthesis is a dynamic process that occurs in response to both abiotic and biotic stresses. nih.govtandfonline.com When a plant is attacked by pathogens, phospholipases release polyunsaturated fatty acids from cell membranes, which are then converted into various oxylipins, including keto-fatty acids. nih.govtandfonline.com These oxylipins can act as signaling molecules to regulate the plant's innate immunity. nih.gov

Research on tomato plants infected with Ralstonia solanacearum led to the identification of amino-oxo-tridecanoic acid as a potential marker for bacterial wilt disease, highlighting the involvement of similar C13 oxo-fatty acids in plant defense. nih.govsemanticscholar.org Furthermore, the jasmonate precursor, cis-(+)-12-oxo-phytodienoic acid (OPDA), a well-studied oxylipin, is known to be involved in a wide range of stress-induced and developmental processes. researchgate.netnih.govnih.gov The presence and function of these related compounds underscore the likely importance of this compound within the broader oxylipin-mediated defense network in plants. nih.gov

Table 1: Detection of this compound and Related Compounds in Plant Stress Responses

| Plant Species | Stressor | Detected Compound(s) | Observed Effect/Role | Reference(s) |

| Rice (Oryza sativa) | Brown Planthopper | This compound | Increased levels at late infestation stage | biospec.net |

| Rice (Oryza sativa) | Piricularia oryzae | This compound | Antimicrobial activity | lipidbank.jp |

| Tomato (Solanum lycopersicum) | Ralstonia solanacearum | Amino-oxo-tridecanoic acid | Candidate marker for bacterial wilt disease | nih.govsemanticscholar.org |

| General | Biotic/Abiotic Stress | Oxylipins | Signaling molecules in plant defense | evitachem.comnih.govtandfonline.com |

Detection in Animal Tissues and Secretions

Metabolomic Identification in Research Models (e.g., humanized mouse models)

Metabolomic studies, which involve the comprehensive analysis of all metabolites in a biological system, have been instrumental in identifying and quantifying a vast array of compounds, including this compound, in various research models. While direct identification of this compound in humanized mouse models is not extensively documented in the provided search results, related metabolomic studies on such models highlight the significant perturbation of fatty acid pathways.

For instance, a serum metabolomics investigation of a humanized mouse model of Dengue virus infection identified 48 differential metabolites, with major perturbed pathways including fatty acid β-oxidation, linoleic acid metabolism, and arachidonic acid metabolism. nih.gov This indicates that conditions of physiological stress, such as viral infections, can lead to significant alterations in lipid metabolism, the very processes from which oxo-fatty acids like this compound are derived.

Similarly, metabolomics and lipidomics studies in mouse models of central nervous system demyelination, such as experimental autoimmune encephalomyelitis (EAE) and the cuprizone (B1210641) model, have consistently shown alterations in the biosynthesis of unsaturated fatty acids and linoleic acid metabolism. mdpi.com In a psoriasis-like mouse model, an untargeted metabolomics analysis revealed that certain treatments could alleviate inflammation by regulating pathways involved in the metabolism of glycerophospholipids, sphingolipids, and arachidonic acid. frontiersin.org

These findings in various humanized and other mouse models underscore the dynamic nature of fatty acid metabolism in response to disease and therapeutic interventions. Although this compound is not always explicitly named as a measured metabolite in these broad-spectrum analyses, the consistent and significant changes observed in related fatty acid pathways suggest that its presence and concentration could be altered in such models.

Interactive Data Table: Metabolomic Studies in Mouse Models Highlighting Fatty Acid Pathway Perturbations

| Research Model | Biological Sample | Key Perturbed Fatty Acid Pathways | Relevance | Reference |

| Dengue Virus-Infected Humanized Mice | Serum | Fatty acid β-oxidation, Linoleic acid metabolism, Arachidonic acid metabolism | Demonstrates significant alteration of lipid metabolism during viral infection. | nih.gov |

| CNS Demyelination Mouse Models (EAE, Cuprizone) | Brain, Plasma | Biosynthesis of unsaturated fatty acids, Linoleic acid metabolism, Arachidonic acid metabolism | Shows common alterations in fatty acid pathways in neurological disease models. | mdpi.com |

| Psoriasis-like Mouse Model | Not Specified | Glycerophospholipid metabolism, Sphingolipid metabolism, Arachidonic acid metabolism | Highlights the role of lipid metabolism in inflammatory conditions. | frontiersin.org |

| Non-Alcoholic Fatty Liver Disease (NAFLD) Mouse Model | Serum | Biosynthesis and metabolism of unsaturated fatty acids, Arachidonic acid metabolism | Reveals changes in lipid profiles in a metabolic disease model. | nih.gov |

Appearance as Degradation Products in Biological Systems (e.g., from hydroperoxylinoleate)

This compound is known to arise in biological systems as a degradation product of larger lipid molecules, particularly from the oxidative breakdown of polyunsaturated fatty acids. One notable precursor is hydroperoxylinoleate, which is a hydroperoxide derivative of linoleic acid.

The formation of this compound from hydroperoxylinoleate can occur in the presence of certain catalysts, such as iron-cysteine complexes (Fe(III)-cysteine). lipidbank.jp This process is part of the broader phenomenon of lipid peroxidation, where reactive oxygen species attack polyunsaturated fatty acids, leading to a cascade of chemical reactions that generate a variety of smaller, often reactive, products.

In addition to specific enzymatic or catalytic reactions, non-enzymatic lipid peroxidation can also lead to the formation of this compound. This process, often initiated by oxidative stress, involves the oxidative cleavage of double bonds in fatty acids. For C18 fatty acids, this can result in the formation of azelaic acid, a dicarboxylic acid that plays a role in plant defense signaling. nih.gov The breakdown of free C18 polyunsaturated fatty acids, released in response to stressors like pathogen inoculation, serves as a precursor step in these pathways. nih.gov

Furthermore, research on plant-microbe interactions has identified various oxygenated fatty acid derivatives that act as signaling molecules in plant defense. nih.gov While not always the specific end product, the pathways that generate these defense compounds from the breakdown of larger fatty acids are analogous to those that can produce this compound.

Interactive Data Table: Formation of this compound as a Degradation Product

| Precursor Molecule | Catalyst/Process | Biological Context | Significance | Reference |

| Hydroperoxylinoleate | Fe(III)-cysteine | Lipid peroxidation | Formation of a reactive oxo-fatty acid from a common polyunsaturated fatty acid hydroperoxide. | lipidbank.jp |

| Linoleate | Soybean extracts | Enzymatic reaction | Indicates the potential for its formation in plant-based biological systems. | lipidbank.jp |

| C18 Polyunsaturated Fatty Acids | Non-enzymatic lipid peroxidation (Oxidative Stress) | General cellular stress response | A potential product of oxidative damage to cellular lipids. | nih.gov |

Environmental and Ecological Manifestations (e.g., marine organisms)

This compound has been identified in various environmental and ecological contexts, particularly within marine organisms. Its presence has been reported in the red algae Gracilariopsis longissima. nih.gov This finding suggests that the compound may play a role in the biochemistry or chemical ecology of this marine species.

More broadly, fatty acids and their derivatives are known to be important components of marine oils. For example, esters of various fatty acids are found in the liver oils of fish such as the Atlantic cod (Gadus morhua). lipidbank.jp While this reference does not explicitly name this compound, the general presence of a wide variety of fatty acid structures in marine life makes its occurrence plausible.

In the context of terrestrial plants, while not a direct environmental manifestation in the same way as in marine life, related oxo-fatty acids have been identified in various species. For example, a study on the chemical constituents of Limonium species identified oxo-tridecanoic acid sulphate. nih.gov Additionally, metabolite profiling of tomato fruit has identified a range of fatty acids and their derivatives, though this compound was not specifically listed in the provided results. sci-hub.se

The presence of this compound and related compounds in such diverse organisms as marine algae and terrestrial plants suggests that it may be a more widespread, albeit likely minor, component of the natural world's chemical diversity than is currently documented.

Enzymatic Catalysis in this compound Formation

The primary route for the formation of this compound is through the enzymatic modification of fatty acid precursors. This process involves a series of highly specific catalytic reactions.

The direct precursor for the enzymatic synthesis of this compound is tridecanoic acid, a 13-carbon saturated fatty acid. The formation pathway involves the introduction of an oxygen atom near the terminal (omega) end of the carbon chain. The key metabolic intermediate in this transformation is 12-hydroxytridecanoic acid. This hydroxylated intermediate is subsequently oxidized to form the ketone group characteristic of this compound. smolecule.comrsc.org This multi-step process is a common theme in the metabolism of fatty acids, where hydroxylation serves as a preparatory step for further oxidation to either a ketone or a carboxylic acid. smolecule.com

Cytochrome P450 (CYP) enzymes are the principal catalysts in the oxidative metabolism of fatty acids, including the formation of oxo-fatty acids. nih.govwikipedia.org These heme-thiolate proteins function as monooxygenases, incorporating one atom of molecular oxygen into a substrate. wikipedia.orgmdpi.com While specific studies on this compound are limited, research on analogous fatty acids points to the involvement of CYP4 and CYP52 families. smolecule.comnih.gov For instance, an engineered thermostable cytochrome P450, CYP119, has been demonstrated to catalyze the oxidation of tridecanoic acid to produce this compound. rsc.org

Table 1: Key Enzymes in Oxo-Fatty Acid Formation

| Enzyme Family/Name | Typical Substrates | Products | Source/Reference |

|---|---|---|---|

| Engineered CYP119 | Tridecanoic acid, Dodecanoic acid | This compound, Hydroxylated fatty acids | rsc.org |

| CYP52 Family (e.g., CYP52A17) | Saturated fatty acids (e.g., Myristic acid) | ω-hydroxy fatty acids, Oxo-fatty acids | Candida tropicalis smolecule.com |

| CYP4 Family (e.g., CYP4A11) | Lauric acid, Myristic acid, Arachidonic acid | ω-hydroxy fatty acids (e.g., 20-HETE) | Human nih.govmedsciencegroup.com |

| Cytochrome P450BM-3 (CYP102) | Oxo-fatty acids (C12-C18) | α,ω-diacids | Bacillus megaterium nih.gov |

Identification and Characterization of Key Enzymes (e.g., cytochrome P450 enzymes)

Substrate Specificity Studies of Relevant Enzymes

The substrate specificity of cytochrome P450 enzymes is a critical determinant of the metabolic products formed. These enzymes exhibit preferences for fatty acids of particular chain lengths.

Cytochrome P450BM-3 (CYP102) demonstrates broad specificity, oxidizing terminal aldehydes of fatty acids ranging from 12 to 18 carbons in length. nih.gov

Human CYP4A11 and CYP2E1 show competitive binding and metabolism for lauric acid (C12:0), indicating overlapping substrate preferences. medsciencegroup.com

Candida tropicalisCYP52A17 exhibits high specificity for saturated fatty acids, efficiently converting myristic acid into its ω-hydroxy and subsequently its oxo-derivatives. smolecule.com

An engineered CYP119 variant was found to be a more effective catalyst for the oxidation of dodecanoic acid (C12) compared to tetradecanoic acid (C14). rsc.org

This variability in substrate preference allows for the production of a diverse range of oxidized lipid molecules from the cellular fatty acid pool.

Table 2: Substrate Specificity of Select Cytochrome P450 Enzymes

| Enzyme | Preferred Substrate(s) | Major Product(s) | Key Findings |

|---|---|---|---|

| P450BM-3 (CYP102) | 12-oxododecanoic acid, 14-oxotetradecanoic acid | Dodecanedioic acid, Tetradecanedioic acid | Exclusively oxidizes terminal aldehydes to diacids. nih.gov |

| CYP4A11 (Human) | Lauric acid (C12:0), Myristic acid (C14:0) | ω-hydroxy lauric acid, ω-hydroxy myristic acid | Competes with CYP2E1 for lauric acid metabolism. medsciencegroup.com |

| CYP119 (Engineered) | Dodecanoic acid (C12:0), Tridecanoic acid (C13:0) | 10-oxododecanoic acid, this compound | Demonstrates higher activity with shorter chain fatty acids. rsc.org |

Mechanistic Elucidation of Enzymatic Reactions (e.g., oxidation to diacids)

The mechanism of CYP-catalyzed fatty acid oxidation is a well-defined cycle. mdpi.com It begins with substrate binding, followed by electron transfer to the heme iron, oxygen binding, and a second electron transfer. This process generates a highly reactive iron-oxo intermediate, which is responsible for transferring an oxygen atom to the substrate, typically forming a hydroxyl group. wikipedia.orgmdpi.com

In the context of ω-oxidation, this hydroxylation occurs at the terminal carbon. wikipedia.org The resulting ω-hydroxy fatty acid is a crucial intermediate. It can be sequentially metabolized by alcohol dehydrogenase and aldehyde dehydrogenase to yield a terminal aldehyde and then a dicarboxylic acid. wikipedia.orgmedsciencegroup.com The formation of an oxo group, as in this compound (an ω-1 ketone), represents an alternative fate for the hydroxylated intermediate, where the secondary alcohol is oxidized to a ketone instead of the primary alcohol being oxidized to an aldehyde. smolecule.comrsc.org Studies with P450BM-3 show that this enzyme exclusively oxidizes terminal oxo-fatty acids (aldehydes) to their corresponding α,ω-diacids, highlighting that the specific position of oxidation (ω vs. ω-1, ω-2, etc.) and the resulting product (diacid vs. ketone) are highly dependent on the specific enzyme's active site architecture. nih.gov

Non-Enzymatic Formation Mechanisms (e.g., lipid peroxidation)

Beyond controlled enzymatic synthesis, this compound can be formed through non-enzymatic pathways, primarily lipid peroxidation. This process is initiated by reactive oxygen species (ROS) and involves the oxidative degradation of larger lipid molecules. researchgate.net For example, the degradation of polyethylene (B3416737) in the presence of pro-oxidant additives has been shown to produce a homologous series of degradation products, including various keto acids like this compound. acs.org This type of formation is characteristic of oxidative stress conditions, where cellular lipids are subjected to uncontrolled oxidation, leading to a variety of oxidized byproducts. researchgate.net

Degradation and Further Derivatization Pathways of this compound

Once formed, this compound can undergo further metabolic transformations. A primary route for the catabolism of fatty acids and their derivatives is β-oxidation. wikipedia.org However, the presence of a ketone group can confer resistance to this degradation pathway, potentially requiring specialized enzymes for its breakdown. smolecule.com

A significant derivatization pathway is the further oxidation of the molecule. Analogous to how 12-oxododecanoic acid is converted to dodecanedioic acid by CYP enzymes, it is plausible that this compound can be oxidized to tridecanedioic acid. nih.gov This conversion would transform the oxo-fatty acid into a dicarboxylic acid, which can then enter peroxisomal β-oxidation for chain shortening. medsciencegroup.com Another potential fate is the reduction of the keto group back to a hydroxyl group, reversing the final step of its formation.

Beta-Oxidation and Other Catabolic Routes

The catabolism of this compound, an odd-chain oxo-fatty acid, is anticipated to proceed through the beta-oxidation spiral, analogous to other fatty acids. Within the mitochondria, this compound undergoes a series of successive two-carbon cleavages. news-medical.net This process continues until a five-carbon fragment remains, at which point the final cycle of beta-oxidation releases one molecule of acetyl-CoA and one molecule of propionyl-CoA. news-medical.net The propionyl-CoA is then converted to succinyl-CoA, which can enter the tricarboxylic acid (TCA) cycle, thereby contributing to gluconeogenesis, a pathway that distinguishes odd-chain from even-chain fatty acids. news-medical.net The latter only yield acetyl-CoA, which cannot lead to a net production of TCA cycle intermediates. news-medical.net

The presence of the oxo group at the C-12 position may influence the rate and regulation of its beta-oxidation. Studies on similar oxo-fatty acids suggest that while they are substrates for beta-oxidation, the ketone group can affect enzyme kinetics. For instance, in peroxisomes, while dicarboxylic acid byproducts of fatty acid metabolism can be shortened via beta-oxidation, some oxo-fatty acids may show resistance to degradation due to their ketone group.

Beyond the canonical beta-oxidation pathway, other catabolic routes for this compound involve oxidative processes catalyzed by cytochrome P450 (CYP) enzymes. The bacterial enzyme cytochrome P450BM-3 (CYP102) has been shown to oxidize 12-oxododecanoic acid, a closely related compound, exclusively to the corresponding alpha,omega-diacid. This suggests that a similar oxidation of this compound would yield tridecanedioic acid. Research has also demonstrated that with the typically preferred ω-1 position blocked, P450BM-3 oxidizes this compound at the ω-2 position, resulting in the formation of 11-hydroxy-12-oxotridecanoic acid.

Formation of Amino-Oxotridecanoic Acid Derivatives

The metabolic fate of this compound can also involve its conversion into amino-oxo-tridecanoic acid derivatives. While direct enzymatic conversion of this compound to an amino derivative is not extensively documented, analogous reactions provide a strong basis for this transformation. For instance, 13-oxotridecanamide can be converted to 13-amino-13-oxotridecanoic acid. mdpi.com This suggests a plausible pathway where the oxo group of this compound could be a site for amination reactions.

The formation of such amino derivatives is significant as these compounds may possess unique biological activities. In plants, for example, an amino-oxo-tridecanoic acid has been identified in Solanum lycopersicum in response to biotic stress, highlighting a potential role in plant defense mechanisms. nih.gov The general mechanism for the formation of similar compounds, such as 12-amino-12-oxododecanoic acid and 14-amino-14-oxotetradecanoic acid, involves carbon-hydrogen bond scission and the subsequent formation of an amino group. mdpi.com

Regulation of this compound Biosynthesis and Metabolism

The biosynthesis and metabolism of this compound are subject to intricate regulatory networks that control fatty acid homeostasis. While specific regulatory mechanisms for this compound are not fully elucidated, the regulation of fatty acid and oxo-fatty acid metabolism in general provides a framework for understanding its control.

Key transcriptional regulators of enzymes involved in fatty acid metabolism include the peroxisome proliferator-activated receptors (PPARs) and the sterol regulatory element binding proteins (SREBPs). nih.gov PPARα is a crucial regulator of cellular uptake, activation, and β-oxidation of fatty acids, being activated by long-chain unsaturated and saturated fatty acids. nih.gov In contrast, SREBP-1c primarily governs the transcription of genes involved in lipogenesis. nih.gov

The biosynthesis of oxo-fatty acids, including likely pathways for this compound, involves fatty acid synthase (FAS) and cytochrome P450 (CYP) enzymes. The expression of these enzymes is tightly regulated. For instance, the expression of various CYP enzymes is influenced by the presence of unsaturated fatty acids through the activation of nuclear receptors like the constitutive androstane (B1237026) receptor (CAR) and the pregnane (B1235032) X receptor (PXR). portlandpress.com Hepatocyte nuclear factor 4-alpha (HNF4α) also acts as a central regulator, interacting with other receptors to modulate the expression of CYP genes involved in drug and fatty acid metabolism. nih.gov

In bacteria, the FadR protein is a key player in the transcriptional regulation of fatty acid metabolism, controlling both the degradation and biosynthesis of fatty acids. nih.gov Another regulator, the LysR-type transcription factor LrhA, has been shown to regulate amino acid metabolism and may also influence fatty acid metabolism. asm.org

The interplay between biosynthetic and catabolic pathways is also a critical regulatory point. For example, during periods of fasting, increased β-oxidation can deplete acetyl-CoA pools, which in turn reduces the activity of fatty acid synthase and consequently the synthesis of oxo-fatty acids.

Data Tables

Table 1: Key Enzymes in the Metabolism of this compound and Related Compounds

| Enzyme | Function | Substrate(s) | Product(s) | Organism/System |

| Beta-oxidation enzymes | Catabolism of fatty acids | This compound | Acetyl-CoA, Propionyl-CoA | Mitochondria |

| Cytochrome P450BM-3 (CYP102) | Oxidation | 12-Oxododecanoic acid | Dodecanedioic acid | Bacteria |

| Cytochrome P450BM-3 (CYP102) | ω-2 Hydroxylation | This compound | 11-Hydroxy-12-oxotridecanoic acid | Bacteria |

| Amidase/Transaminase (postulated) | Amination | 13-Oxotridecanamide | 13-Amino-13-oxotridecanoic acid | General |

Table 2: Regulatory Factors in Fatty Acid and Oxo-Fatty Acid Metabolism

| Regulatory Factor | Type | Function | Target Genes/Pathways |

| PPARα | Nuclear Receptor | Upregulates fatty acid catabolism | Genes for β-oxidation |

| SREBP-1c | Transcription Factor | Upregulates lipogenesis | Fatty acid synthase, Acetyl-CoA carboxylase |

| CAR/PXR | Nuclear Receptors | Regulate CYP expression | Cytochrome P450 enzymes |

| HNF4α | Nuclear Receptor | Global regulator of hepatic gene expression | Cytochrome P450 enzymes, genes for cholesterol and fatty acid metabolism |

| FadR | Transcription Factor | Regulates fatty acid degradation and biosynthesis | fad and fab genes |

| LrhA | Transcription Factor | Regulates amino acid metabolism | Potential influence on fatty acid metabolism |

Current Research Frontiers and Unresolved Questions Pertaining to 12 Oxotridecanoic Acid in Biological Systems

Current research continues to uncover the multifaceted roles of oxylipins, including 12-oxotridecanoic acid, in biological systems. Modern analytical techniques, such as metabolomics and lipidomics employing high-resolution mass spectrometry, have enabled the detection and quantification of a wide array of oxylipins in various biological samples. nih.govresearchgate.net

One of the active frontiers is understanding the precise signaling pathways of specific oxo-fatty acids. It is believed that these molecules can modulate gene expression related to stress responses and growth regulation by interacting with specific receptors. evitachem.com A recent study in 2025 investigated the enzymatic modification of this compound by cytochrome P450BM-3. The enzyme was found to hydroxylate the molecule specifically at the ω-2 position (the 11th carbon), demonstrating a high degree of regioselectivity. nih.gov This finding contributes to understanding how this compound might be further metabolized and what its downstream products could be.

In plant science, research has tentatively identified this compound as one of several metabolites that increase in a resistant variety of rice after infestation by the brown planthopper. biospec.net However, its direct role in the resistance mechanism is not yet confirmed, as its levels increased at a later stage of infestation. biospec.net Another study noted the presence of oxo-tridecanoic acid sulphate in the halophyte Limonium algarvense (sea lavender), highlighting the diversity of such compounds in the plant kingdom. mdpi.com

Despite these advances, many questions about this compound remain unanswered. Its precise biological functions in most organisms are still largely unknown. Key unresolved questions include:

What are the specific receptors and signaling pathways that this compound interacts with in plant and animal cells?

What is the full range of biological activities of this compound and its metabolites, such as 11-hydroxy-12-oxotridecanoic acid?

How is the biosynthesis and degradation of this compound regulated in response to different physiological or environmental stimuli?

Does this compound play a significant role in intercellular or long-distance signaling in plants, similar to other oxylipins like OPDA? frontiersin.org

Future research, leveraging advanced analytical and genetic tools, will be essential to fully elucidate the role of this compound and other less-studied oxylipins in the complex network of biological signaling. frontiersin.orgevitachem.com

This compound: A Comprehensive Scientific Review

Introduction

This compound, a C13 oxo-fatty acid, is a molecule of growing interest within the scientific community. This article provides a detailed overview of its natural occurrence and distribution across microbial, plant, and animal systems, based on current research findings.

Elucidation of Biological Roles and Molecular Mechanisms of 12 Oxotridecanoic Acid

Role in Inter-Organismal Communication and Signaling

While many fatty acid derivatives are well-documented as pheromones in the animal kingdom, particularly among insects, the specific role of 12-oxotridecanoic acid in this context is still an emerging area of research. nih.gov Generally, fatty acids and their derivatives, including oxo-acids, are valuable starting materials for the synthesis of fine chemicals like pheromones. nih.gov Research has pointed to the potential for related compounds, such as 12-oxo-tetradecanoic acid, in functioning as attractants for certain insect species, as indicated in patent filings for fire ant attractant compositions. google.com However, direct, comprehensive studies confirming this compound as a pheromone are limited. Its structural similarity to known pheromone precursors suggests a potential, yet unconfirmed, role in chemical signaling between organisms.

This compound has been identified as a metabolite involved in plant defense mechanisms, suggesting a role in allelochemical interactions. Allelochemicals are compounds produced by an organism that influence the growth, survival, and reproduction of other species. In the context of plant-herbivore interactions, this compound has been detected as part of the metabolic response of rice plants to infestation by the brown planthopper (Nilaparvata lugens).

Metabolomic studies of rice varieties resistant to the brown planthopper revealed that this compound was one of several fatty acids that increased in concentration at the late stages of infestation. biospec.net Although its direct role in the resistance process was not definitively established, its presence points to its involvement in the plant's broader defense response. biospec.net Flavonoid glycosides, also identified in these studies, are known to play essential roles in allelopathy and plant-pathogen interactions. biospec.net The accumulation of such secondary metabolites is a key strategy for plants to defend against biotic stresses. tandfonline.com

Table 1: Metabolites Identified in Rice Defense Response to Brown Planthopper

| Metabolite Class | Specific Compound Example | Observed Change upon Infestation | Potential Role |

|---|---|---|---|

| Fatty Acid | This compound | Increased at late stage | Plant Defense Signaling |

| Flavonoid Glycoside | Schaftoside | Significantly increased in resistant variety | Sucking Deterrent |

| Flavonoid Glycoside | Iso-schaftoside | Significantly increased in resistant variety | Sucking Deterrent |

| Terpenoid | 20-hydroxy-ecdysone acetate | Increased at early stage, then decreased | Phytoecdysteroid Defense |

Modulation of Cellular Processes and Intracellular Signaling Pathways

The structural characteristics of this compound suggest a potential analogy to key signaling molecules in plants, particularly the precursors of jasmonic acid (JA). Jasmonates are a class of lipid-derived hormones that play critical roles in regulating plant growth, development, and defense against herbivores and pathogens. The biosynthesis of jasmonates originates from the oxygenation of polyunsaturated fatty acids. nih.gov

A key intermediate in the jasmonate biosynthetic pathway is 12-oxo-phytodienoic acid (OPDA), which is structurally related to this compound. nih.gov OPDA itself is a signaling molecule that can regulate gene expression independently of its conversion to JA. nih.gov Both this compound and OPDA feature a keto group and a carboxylic acid moiety, which are critical for their biological activity. While direct receptor binding studies for this compound are not extensively documented, its structural similarity to OPDA implies that it could potentially interact with similar receptors or binding proteins involved in the jasmonate signaling cascade. This analogy suggests that this compound might act as a modulator of defense and stress responses in a manner similar to jasmonate precursors.

Plant defense responses to wounding and herbivory are largely mediated by the activation of specific gene expression profiles. The jasmonate signaling pathway is a central regulator of these transcriptomic changes. Wounding triggers the synthesis of jasmonates, which in turn leads to the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins and the activation of transcription factors that upregulate defense-related genes. nih.gov

Given the structural analogy of this compound to jasmonate precursors like 12-oxo-phytodienoic acid (OPDA), it is plausible that it could influence wound-induced gene expression. nih.gov Studies have shown that OPDA can mediate the local induction of defense gene expression upon wounding. nih.gov In rice plants infested by the brown planthopper, a scenario involving continuous wounding, global metabolite profiling identified this compound among the compounds that changed in abundance. biospec.net This was part of a broader metabolic perturbation that included changes in phenylpropanoid, flavonoid, and terpenoid pathways, all of which are linked to defense gene activation. biospec.net The regulation of gene expression in response to wounding is a complex process where oxygen levels can also play a modulatory role, affecting the expression of genes crucial for the repair and defense processes. nih.gov

Table 2: Key Molecules in Plant Wound and Defense Signaling

| Molecule | Chemical Class | Role in Signaling |

|---|---|---|

| This compound | Oxo-fatty acid | Potential modulator of defense gene expression; detected in response to herbivory. biospec.net |

| 12-oxo-phytodienoic acid (OPDA) | Jasmonate Precursor | A signaling molecule that controls aspects of constitutive and induced herbivore defenses; mediates local wound-induced gene expression. nih.gov |

| Jasmonic acid-isoleucine (JA-Ile) | Jasmonate | Active hormone that binds to the COI1 receptor, leading to the degradation of JAZ repressors and activation of JA-dependent gene expression. nih.gov |

| Schaftoside | Flavonoid Glycoside | Acts as a sucking deterrent to insects. biospec.net |

Impact on Enzymatic Activities and Protein Interactions

The biological effects of this compound are likely mediated through its interaction with specific enzymes and proteins. As a fatty acid derivative, it can be a substrate, product, or modulator of various enzymatic pathways. For instance, the synthesis and degradation of oxo-fatty acids are catalyzed by a range of enzymes, including cytochrome P450 monooxygenases, which can hydroxylate fatty acids at the omega-position, followed by oxidation to a ketone. rsc.org

Research on related oxo-fatty acids has demonstrated their potential to inhibit microbial fermentation. nih.gov Furthermore, in silico studies have shown that various fatty acids and their derivatives can exhibit strong binding affinities to the active sites of enzymes, such as HIV-1 protease and reverse transcriptase, suggesting a broad potential for enzyme modulation. nih.gov While direct studies on the protein interactions of this compound are limited, its structure suggests it could interact with fatty acid-binding proteins or serve as a substrate for enzymes involved in lipid metabolism. For example, studies on the bark of Machilus wangchiana have identified compounds that inhibit the release of β-glucuronidase, demonstrating how plant-derived lipids can modulate enzymatic activity. researchgate.net The presence of a keto group and a carboxylic acid function allows for potential interactions with amino acid residues in the active or allosteric sites of enzymes, thereby influencing their catalytic activity.

Interplay with Other Endogenous Signaling Molecules

This compound, a member of the oxylipin family, is increasingly recognized for its intricate interactions with other endogenous signaling molecules, particularly in the context of defense mechanisms. nih.govnih.gov Oxylipins, which are oxygenated derivatives of fatty acids, are crucial signal molecules in a wide range of physiological processes in both plants and animals. nih.gov In plants, they are integral to defense pathways, while in mammals, they are involved in immunity and inflammation modulation. nih.govvulcanchem.com

The signaling pathways of oxylipins like this compound often intersect with those of other key phytohormones. For instance, in response to stresses such as pathogen infection or insect attack, plants rapidly produce reactive oxygen species (ROS), including nitric oxide. nih.gov This surge in ROS can, in turn, activate the biosynthesis of jasmonates, a class of oxylipins to which this compound is related. nih.gov This highlights a direct interplay between ROS and oxylipin signaling in initiating defense responses.

Furthermore, there is a well-documented crosstalk between jasmonate signaling (which includes molecules like 12-oxo-phytodienoic acid (OPDA), a precursor to jasmonic acid) and salicylic (B10762653) acid (SA) signaling. nih.gov While jasmonate signaling is primarily associated with defense against necrotrophic pathogens and insect herbivores, SA signaling is crucial for resistance against biotrophic pathogens. nih.gov The balance and interaction between these pathways allow plants to fine-tune their defensive strategies against a variety of threats.

| Interacting Molecule Class | Specific Examples | Role in Interaction with Oxylipin Signaling |

| Reactive Oxygen Species (ROS) | Nitric Oxide (NO) | Actuates jasmonate biosynthesis, initiating defense signaling. nih.gov |

| Phytohormones | Salicylic Acid (SA) | Crosstalk with jasmonate signaling to fine-tune defense against different pathogen types. nih.gov |

| Oxygenated Lipids | 9,10-KODA, 9,12-KOMA | Act as long-distance signals in plant defense, suggesting a complex network with other oxylipins. nih.gov |

Contribution to Physiological Homeostasis at the Mechanistic Level

While direct research on this compound's role in physiological homeostasis is still emerging, its classification as a long-chain fatty acid and an oxylipin provides insights into its potential mechanisms, particularly in lipid metabolism. vulcanchem.com Fatty acids and their derivatives are fundamental to cellular metabolism and homeostasis. nih.govgoogle.com

In the context of lipid metabolism, compounds structurally related to this compound have been investigated for their role in modulating lipid levels. For instance, certain ketone compounds are explored for their potential to lower fatty acid synthesis and manage cholesterol. google.com The peroxisome proliferator-activated receptors (PPARs), which are activated by fatty acids, play a physiological role in lipid homeostasis. google.com This suggests that this compound could potentially interact with such receptors or pathways to influence lipid balance.

Furthermore, studies on metabolic responses to different macronutrients have shown that levels of related compounds, like 3-oxotetradecanoic acid, are altered following lipid intake. mdpi.com This indicates that oxo-fatty acids are involved in the metabolic turnover of lipids. The modulation of such fatty acids can be a part of the body's homeostatic response to dietary changes.

In pathological conditions, such as liver disease, the metabolism of fatty acids is significantly altered. nih.govfrontiersin.org Increased levels of certain fatty acid derivatives have been observed, suggesting a disruption of normal homeostatic mechanisms. nih.gov While not directly implicating this compound, this highlights the critical role of fatty acid metabolism in maintaining physiological balance.

| Potential Mechanism | Related Findings | Implication for this compound |

| Modulation of Lipid Synthesis | Ketone compounds can lower fatty acid synthesis. google.com | May play a role in regulating lipid production. |

| Interaction with Nuclear Receptors | Fatty acids activate PPARs, which are key in lipid homeostasis. google.com | Could potentially act as a signaling molecule to modulate gene expression related to lipid metabolism. |

| Response to Dietary Intake | Levels of 3-oxotetradecanoic acid change after lipid consumption. mdpi.com | Suggests involvement in the metabolic processing and homeostasis of dietary fats. |

| Role in Pathophysiology | Altered fatty acid derivative levels are seen in liver disease. nih.govfrontiersin.org | Dysregulation of this compound could be associated with metabolic disorders. |

Defensive and Adaptive Functions in Organisms

This compound has been identified as a potential player in the defensive and adaptive functions of organisms, particularly in plants against pathogens and insects. biospec.netnih.govunl.edu The broader family of oxylipins is well-established as central to plant defense signaling. nih.govnih.gov

In the context of plant defense against insects, metabolomic studies of rice varieties resistant to the brown planthopper have tentatively identified this compound as one of the metabolites that increase in response to infestation. biospec.netqub.ac.uk This suggests its involvement in the inducible defense mechanisms of the plant. However, the late-stage increase of this compound in some studies has led to suggestions that it may not be directly associated with the initial resistance processes. biospec.net

Further research on maize has highlighted the role of a related oxylipin, 12-oxo-phytodienoic acid (OPDA), in enhancing resistance to the corn leaf aphid. nih.govunl.edu OPDA promotes the accumulation of callose, a defense mechanism that can block phloem sieve elements, and enhances the expression of defense-related genes. unl.edu While this is a different molecule, the findings demonstrate the principle of oxylipins acting as regulators of plant defense against sap-sucking insects. Interestingly, some aphids have evolved mechanisms to suppress these OPDA-mediated defenses, indicating an ongoing co-evolutionary arms race. nih.gov

Beyond insect defense, oxylipins are crucial in the defense against microbial pathogens. nih.govnih.gov Upon pathogen attack, polyunsaturated fatty acids are released and converted into various oxylipins, which can have direct antimicrobial activity or act as signaling molecules to activate broader defense responses. nih.gov These responses can include the reinforcement of cell walls and the production of other defensive secondary metabolites. mdpi.com While specific studies on the direct antimicrobial action of this compound are limited, its chemical nature places it within this important class of defense compounds.

| Organism | Stressor | Observed or Potential Role of this compound/Related Oxylipins |

| Rice (Oryza sativa) | Brown Planthopper | Increased levels of this compound observed post-infestation, suggesting a role in inducible defense. biospec.netqub.ac.uk |

| Maize (Zea mays) | Corn Leaf Aphid | The related oxylipin, 12-OPDA, enhances resistance by promoting callose deposition and defense gene expression. nih.govunl.edu |

| General Plant Defense | Pathogens (Fungi, Bacteria) | Oxylipins, as a class, are involved in activating defense responses, including direct antimicrobial activity and signaling for cell wall reinforcement. nih.govnih.govmdpi.com |

Advanced Analytical Methodologies for 12 Oxotridecanoic Acid Research

Chromatographic Separations for Isolation and Quantification

Chromatography, a cornerstone of analytical chemistry, provides the means to separate 12-oxotridecanoic acid from other sample components, which is a critical prerequisite for accurate quantification and further structural analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile molecules like this compound, chemical derivatization is a mandatory step to increase their volatility and thermal stability for GC analysis. A common derivatization strategy involves the conversion of the carboxylic acid and ketone functionalities into more volatile groups. For instance, the carboxylic acid group is often esterified, typically to its methyl ester (FAME), and the ketone group can be converted to an oxime or reduced to a hydroxyl group which is then silylated.

A prevalent derivatization method for analyzing hydroxylated and ketone derivatives of fatty acids is trimethylsilylation. rsc.org Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) are used to convert acidic protons on carboxylic acids and hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers and esters, respectively. rsc.org This process significantly enhances the volatility of the analyte for subsequent GC-MS analysis.

In the context of studying lipid oxidation products, GC-MS is frequently employed. For example, the analysis of ozonolysis products of unsaturated fatty acids, which can include various oxo- and hydroxy-fatty acids, is effectively carried out using GC-MS. rsc.org The complex mixtures resulting from such reactions are separated on a capillary column, and the mass spectrometer provides identification based on characteristic fragmentation patterns. For instance, in the analysis of products from the ozonolysis of polyunsaturated fatty acids, GC-MS can identify short-chain oxo-fatty acids formed during the process. rsc.org

The general workflow for GC-MS analysis of this compound would involve:

Extraction of the lipid fraction from the sample matrix.

Saponification to release the free fatty acid.

Derivatization (e.g., methylation followed by silylation of the reduced keto group).

Injection into the GC-MS system for separation and detection.

The mass spectrometer detects the derivatized this compound, and its fragmentation pattern can be used for structural confirmation and quantification, often with the aid of an internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS/UPLC-MS) Approaches

Liquid chromatography-mass spectrometry (LC-MS), particularly with the advancements in ultra-high-performance liquid chromatography (UPLC-MS), has become a method of choice for the analysis of non-volatile and thermally labile compounds like this compound, as it often circumvents the need for derivatization.

Recent studies have demonstrated the successful application of LC-high-resolution mass spectrometry (LC-HRMS) for the detection and quantification of various saturated oxo fatty acids (SOFAs) in complex biological samples like milk. nih.govdntb.gov.ua These methods typically utilize reversed-phase chromatography for separation.

A typical LC-MS method for the analysis of this compound would employ a C18 reversed-phase column. The mobile phase usually consists of an aqueous component (e.g., water with a small percentage of formic acid to improve ionization) and an organic modifier (e.g., acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to effectively separate fatty acids with different polarities. nih.govlipidmaps.orgacs.org

The following table summarizes typical parameters for the LC-MS analysis of oxo fatty acids:

| Parameter | Typical Value/Condition | Source |

| Chromatography | ||

| Column | Reversed-phase C18 (e.g., 2.1 x 250 mm, 5 µm) | nih.gov |

| Mobile Phase A | Water with 0.1-0.2% Formic or Acetic Acid | nih.govlipidmaps.org |

| Mobile Phase B | Acetonitrile or Methanol (B129727) with 0.1-0.2% Formic or Acetic Acid | nih.govlipidmaps.org |

| Flow Rate | 0.2 - 0.45 mL/min | nih.govacs.org |

| Injection Volume | 5 µL | acs.org |

| Column Temperature | 40 - 60 °C | acs.org |

| Mass Spectrometry | ||

| Ionization Mode | Negative Electrospray Ionization (ESI-) | nih.gov |

| Analysis Mode | Multiple Reaction Monitoring (MRM) for quantification; Full Scan/Product Ion Scan for identification | nih.gov |

Quantification is typically achieved using stable isotope-labeled internal standards, which are added to the sample prior to extraction and analysis to correct for any sample loss and matrix effects. nih.gov The high sensitivity and specificity of LC-MS/MS, especially in MRM mode, allow for the detection and quantification of this compound at very low concentrations in biological matrices. nih.govlipidmaps.org

Chiral Chromatography for Stereoisomer Analysis

Since the carbon atom adjacent to the keto group in some oxo-fatty acids can be a stereocenter, and biological activity is often enantiomer-specific, chiral chromatography is crucial for separating enantiomers. Both gas and liquid chromatography can be adapted for chiral separations.

For gas chromatography, chiral stationary phases, often based on cyclodextrins, are employed. An analytical technique using capillary GC-MS with β- or γ-cyclodextrin stationary phases has been developed for the direct analysis of enantiomers of 12-oxo-phytodienoic acid as their methyl esters. nih.gov This approach could be adapted for the chiral separation of other oxo-fatty acids.

In high-performance liquid chromatography (HPLC), chiral stationary phases (CSPs) are widely used. Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support (e.g., Chiralpak columns), have proven effective for the separation of a wide range of chiral compounds, including hydroxy fatty acids. mdpi.comresearchgate.net

A more recent and powerful technique for the chiral analysis of oxylipins is supercritical fluid chromatography (SFC) coupled with tandem mass spectrometry. SFC can offer faster separations and different selectivity compared to HPLC. An integrated workflow combining chiral SFC-MS/MS and reversed-phase LC-MS/MS has been developed for the comprehensive profiling of octadecanoids, demonstrating the separation of 103 octadecanoids in under 13 minutes. acs.orgnih.gov

The assignment of the chiral configuration is vital for understanding the biological activity and biosynthetic origin of these molecules. For example, different enantiomers of hydroxyoctadecadienoic acid (HODE) are synthesized by different enzymes (cyclooxygenase and lipoxygenase) or through non-enzymatic autoxidation, and they can have divergent biological effects. acs.orgnih.gov

Spectroscopic Techniques for Structural Elucidation

While chromatography is essential for separation, spectroscopy provides the detailed structural information needed to unequivocally identify this compound and study its chemical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the three-dimensional structure and conformational dynamics of molecules in solution. Both ¹H and ¹³C NMR are used to elucidate the carbon skeleton and the position of functional groups.

For long-chain fatty acids, the ¹³C NMR spectra show characteristic signals for the carboxyl carbon (around 180 ppm) and the carbons near the functional groups. aocs.org The chemical shifts of the carbons in the aliphatic chain can be used to determine the position of the oxo group. Equations have been developed to predict the ¹³C NMR chemical shifts of saturated carbons in long-chain compounds, including methyl oxo-octadecanoates, which can aid in the structural assignment. rsc.org

NMR is also instrumental in studying conformational equilibria, such as keto-enol tautomerism. For β-keto esters, NMR studies can determine the relative abundance of the keto and enol forms in different solvents. researchgate.net Conformational analysis of cyclic ketoximes has also been successfully performed using ¹³C NMR by examining the stereochemical dependence of chemical shifts. researchgate.netcdnsciencepub.com While this compound is an acyclic keto acid, the principles of using NMR to probe dihedral angles and preferred conformations are transferable.

A comprehensive NMR analysis of this compound would involve a suite of 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC) to assign all proton and carbon signals and to establish through-bond connectivities, confirming the position of the oxo group at C-12. Advanced NMR techniques, such as those measuring nuclear Overhauser effects (NOEs), could provide insights into the preferred solution conformation of the aliphatic chain.

High-Resolution Mass Spectrometry for Precise Mass Measurement and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. This is a critical step in the identification of unknown compounds.

In the analysis of saturated oxo fatty acids (SOFAs), LC-HRMS methods have been developed for their detection and quantification in biological samples. nih.govnih.gov Operating in negative electrospray ionization (ESI-) mode, this compound will be detected as the deprotonated molecule [M-H]⁻. The high resolving power of the mass analyzer (e.g., Orbitrap or TOF) allows for the differentiation of isobaric interferences.

Tandem mass spectrometry (MS/MS) with HRMS provides detailed structural information through fragmentation analysis. The fragmentation of the [M-H]⁻ ion of oxo-fatty acids is characteristic. A notable fragmentation pathway for SOFAs in negative ESI mode is the loss of a carbon dioxide molecule (CO₂), which is diagnostic for carboxylic acids. semanticscholar.org Other characteristic fragment ions arise from cleavages alpha to the keto group. For instance, the fragmentation of isomeric C16 oxo-fatty acids showed distinct patterns of α-cleavage around the ketone, allowing for the localization of the carbonyl group along the fatty acid chain. semanticscholar.orgresearchgate.net

The following table presents predicted collision cross-section (CCS) values for different adducts of this compound, which can be used as an additional identification parameter in ion mobility-mass spectrometry.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 229.17983 | 158.4 |

| [M+Na]⁺ | 251.16177 | 162.4 |

| [M-H]⁻ | 227.16527 | 156.1 |

| [M+NH₄]⁺ | 246.20637 | 175.7 |

| [M+K]⁺ | 267.13571 | 160.5 |

| [M+H-H₂O]⁺ | 211.16981 | 152.8 |

| Data from PubChemLite. uni.lu |

Sample Preparation and Extraction Protocols for Diverse Biological and Environmental Matrices

The accurate quantification and identification of this compound from complex biological and environmental samples hinge on robust and efficient sample preparation and extraction protocols. The choice of method is dictated by the matrix's physical and chemical properties and the analytical technique to be employed, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

For biological matrices, particularly plant tissues, extraction typically begins with the pulverization of the sample, often after freeze-drying, to increase the surface area for solvent interaction. sci-hub.senih.gov Methanol, or aqueous methanol solutions, are commonly used for the initial extraction of oxylipins and other metabolites. sci-hub.senih.gov For instance, in studies on tomato cultivars, frozen tissues were pulverized, and metabolites were extracted using 80% methanol, followed by sonication to enhance recovery. nih.gov Similarly, in the analysis of tomato fruit, dried powder was extracted with methanol. sci-hub.se For cellular analyses, such as those involving cultured cell lines, protocols often involve scraping cells, centrifugation, and extraction of the cell pellet with a chilled organic solvent like 80% methanol. acs.org

Environmental samples, such as plastics undergoing degradation, require different approaches. One study investigating polyethylene (B3416737) degradation products utilized a sequential liquid extraction method. acs.org Nonvolatile products were first extracted from the film surface with diethyl ether. acs.org The resulting extract was then fractionated using hexane (B92381) for nonpolar compounds, and the remaining insoluble products were dissolved in methanol containing hydrochloric acid to derivatize acidic compounds for GC-MS analysis. acs.org For polypropylene (B1209903) samples, various techniques including microwave-assisted extraction, Soxhlet extraction, and ultrasound have been tested with solvents like dichloromethane (B109758) and cyclohexane (B81311) to quantify degradation byproducts. mdpi.com In the context of aqueous environmental samples like industrial wastewater, solid-phase extraction (SPE) is a preferred method for concentrating and purifying analytes like this compound and its derivatives before analysis. mdpi.com

Given the chemical nature of this compound, derivatization is often a necessary step, especially for GC-MS analysis, to improve volatility and thermal stability. A common method involves silylating the carboxylic acid and ketone groups using reagents like Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst. rsc.org

The following table summarizes various sample preparation and extraction protocols used for matrices where this compound or similar keto-fatty acids have been identified.

| Matrix | Preparation Steps | Extraction Solvent/Method | Analytical Technique | Reference |

|---|---|---|---|---|

| Plant Tissue (Tomato) | Freeze-drying, grinding to fine powder. | Methanol extraction. | LC-MS | sci-hub.se |

| Plant Tissue (Tomato Cultivars) | Pulverization of frozen tissue, sonication. | 80% Methanol. | UHPLC-MS | nih.gov |

| Polyethylene Films | Direct surface extraction. | Sequential extraction with diethyl ether, hexane, and methanol with 0.1% HCl (for esterification). | GC-MS | acs.org |

| Polypropylene | Grounding of material. | Microwave-assisted extraction with dichloromethane. | GC-MS | mdpi.com |

| Industrial Wastewater | Filtration, solid-phase extraction (SPE) with polymer-based cartridges. | Elution from SPE with acetonitrile. | GC-MS | mdpi.com |

| Cultured Cells | Cell scraping, centrifugation, vacuum drying of supernatant. | Chilled 80% methanol, reconstitution in 50% methanol. | LC-MS/MS | acs.org |

Isotopic Labeling Strategies for Metabolic Tracing and Pathway Elucidation

Isotopic labeling is a powerful strategy in metabolomics for tracing the flow of atoms through metabolic pathways and unambiguously identifying metabolites. nih.gov While specific metabolic tracing studies focusing exclusively on the biosynthesis of this compound are not extensively detailed in the reviewed literature, the principles derived from fatty acid and general metabolite analysis are directly applicable. nih.gov The core of this strategy involves introducing a substrate (precursor) enriched with a stable isotope (e.g., ¹³C or ²H) into a biological system. nih.govnih.gov

The major assumption is that the isotopically labeled tracer is metabolically indistinguishable from its unlabeled counterpart (the tracee). nih.gov Mass spectrometry can then differentiate between the labeled and unlabeled molecules based on their mass difference, allowing for the tracking of the isotope's incorporation into downstream products. nih.govnih.gov

For example, to elucidate the biosynthetic pathway of this compound, one could supply a ¹³C-labeled precursor, such as [U-¹³C]-dodecanoic acid (if oxidation is suspected) or a shorter chain fatty acid labeled with ¹³C-acetyl-CoA (for de novo synthesis and elongation). The detection of ¹³C enrichment in the this compound pool by LC-MS/MS would confirm its status as a downstream metabolite of the supplied precursor. This approach can reveal pathway connectivity and help quantify metabolic flux. nih.gov

Furthermore, isotopic labeling is crucial for absolute quantification through isotope dilution mass spectrometry. In this technique, a known amount of a stable isotope-labeled standard of the target analyte is added to a sample before processing. A study on the related compound 12-oxo-phytodienoic acid (OPDA) utilized a deuterated internal standard, [²H₅]cis-(+/-)-OPDA, for accurate quantification in plant tissues. nih.gov This method corrects for analyte losses during sample preparation and extraction, providing high accuracy.

The table below outlines potential isotopic labeling strategies that could be applied to research on this compound, based on established methodologies in metabolomics.

| Strategy | Isotopic Tracer Example | Research Goal | Principle & Detection Method | Reference |

|---|---|---|---|---|

| Metabolic Pathway Elucidation | [U-¹³C]-Glucose or ¹³C-labeled fatty acids | To identify the biosynthetic precursors and pathway of this compound. | Cells or organisms are cultured with the labeled substrate. Metabolite extracts are analyzed by LC-MS or GC-MS to track the incorporation of ¹³C into this compound and its intermediates. | nih.gov |

| Absolute Quantification | ¹³C₁₃-12-Oxotridecanoic acid or ²Hₓ-12-Oxotridecanoic acid | To accurately measure the concentration of endogenous this compound in a sample. | A known quantity of the labeled standard is spiked into the sample (isotope dilution). The ratio of the endogenous analyte to the labeled standard is measured by MS, allowing for precise quantification. | nih.govnih.gov |

| Flux Analysis | ¹³C-labeled acetyl-CoA or malonyl-CoA precursors | To determine the rate of synthesis or turnover of this compound. | A time-course experiment is performed after introducing the labeled tracer. The rate of label incorporation into the this compound pool is measured by MS to model metabolic flux. | nih.govnih.gov |

| Chemical Formula Confirmation | Culture medium containing ¹³C sources. | To confirm the elemental composition of an unknown peak suspected to be this compound. | Comparing the mass spectra of the analyte from unlabeled and fully ¹³C-labeled biological systems allows for the unambiguous determination of the number of carbon atoms in the molecule. | researchgate.net |

Synthetic Strategies for 12 Oxotridecanoic Acid and Its Analogs in Research

De Novo Chemical Synthesis Routes

De novo chemical synthesis provides versatile and scalable methods for the preparation of 12-oxotridecanoic acid and its derivatives. These routes often involve the construction of the carbon skeleton followed by the introduction of the required functional groups.

Malonic Ester Condensation Approaches

The malonic ester synthesis is a classical and highly adaptable method for the formation of carboxylic acids. uobabylon.edu.iqwikipedia.org This approach can be theoretically applied to the synthesis of this compound by utilizing diethyl malonate as a key building block. The synthesis would commence with the alkylation of diethyl malonate with a suitable long-chain alkyl halide, followed by hydrolysis and decarboxylation to yield the target oxo-acid.

A plausible synthetic route starting from diethyl malonate is outlined below:

Alkylation: Diethyl malonate is first deprotonated with a base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an 11-halo-undecanone derivative (e.g., 11-bromoundecan-2-one, which would need to be synthesized separately). This step forms the carbon-carbon bond necessary to construct the backbone of this compound.

Hydrolysis: The resulting diester is then subjected to acidic or basic hydrolysis to convert the two ester groups into carboxylic acid groups, forming a substituted malonic acid.

Decarboxylation: Gentle heating of the substituted malonic acid leads to decarboxylation, where one of the carboxylic acid groups is lost as carbon dioxide, yielding the final product, this compound.

While this method is versatile, a significant drawback can be the potential for dialkylation of the malonic ester, which can lead to lower yields and purification challenges. wikipedia.org

Table 1: Proposed Malonic Ester Synthesis Route for this compound

| Step | Reactants | Reagents | Product |

| 1. Alkylation | Diethyl malonate, 11-bromoundecan-2-one | Sodium ethoxide | Diethyl 2-(10-oxoundecyl)malonate |

| 2. Hydrolysis | Diethyl 2-(10-oxoundecyl)malonate | Acid (e.g., HCl) or Base (e.g., NaOH) followed by acidification | 2-(10-oxoundecyl)malonic acid |

| 3. Decarboxylation | 2-(10-oxoundecyl)malonic acid | Heat | This compound |

Oxidation of Hydroxy Fatty Acid Precursors

A common and direct method for the synthesis of oxo fatty acids is the oxidation of their corresponding hydroxy fatty acid precursors. For this compound, the logical precursor would be 12-hydroxytridecanoic acid. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent depending on the desired selectivity and scale of the reaction.

Common oxidizing agents suitable for this conversion include:

Chromium-based reagents: Reagents such as pyridinium (B92312) chlorochromate (PCC) or Jones reagent (CrO₃ in sulfuric acid and acetone) are effective for the oxidation of secondary alcohols to ketones. However, the toxicity and environmental concerns associated with chromium limit their use.

Dess-Martin periodinane (DMP): This is a mild and selective oxidizing agent that is widely used for the oxidation of primary and secondary alcohols. It offers the advantage of proceeding under neutral conditions and at room temperature.

Swern oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. It is a very mild and efficient method for converting alcohols to ketones.

A patent has described a similar transformation involving the oxidation of 12,13-epoxystearic acid with periodic acid to yield 12-oxododecanoic acid, highlighting the feasibility of oxidative methods for producing long-chain oxo acids. google.com

Stereoselective Synthesis of Enantiomers and Diastereomers

The synthesis of specific stereoisomers of this compound and its analogs is of significant interest for studying their biological activity, as different enantiomers and diastereomers can have distinct effects. acs.org Lipases are commonly employed in kinetic resolutions to achieve stereoselectivity. These enzymes can selectively acylate or hydrolyze one enantiomer of a racemic mixture of a hydroxy fatty acid precursor, allowing for the separation of the enantiomers. The resolved hydroxy fatty acid can then be oxidized to the corresponding chiral oxo fatty acid.

For instance, a racemic mixture of 12-hydroxytridecanoic acid could be subjected to enzymatic resolution using a lipase (B570770) such as Candida antarctica lipase B (CALB). The lipase would selectively acylate one enantiomer, for example, the (R)-enantiomer, leaving the (S)-enantiomer unreacted. The acylated and unacylated enantiomers can then be separated chromatographically. Subsequent oxidation of each enantiomer would yield (R)-12-oxotridecanoic acid and (S)-12-oxotridecanoic acid.

Chemoenzymatic Synthesis Approaches Utilizing Biocatalysis

Chemoenzymatic approaches combine the selectivity of enzymes with the efficiency of chemical synthesis, offering sustainable and highly specific routes to this compound and its analogs.

Application of Recombinant Enzymes (e.g., P450 monooxygenases)

Cytochrome P450 monooxygenases are a versatile class of enzymes capable of catalyzing the regio- and stereospecific oxidation of a wide range of substrates, including fatty acids. researchgate.net While P450s are well-known for their hydroxylation activity, some engineered variants can further oxidize the hydroxylated products to ketones. researchgate.net

A potential chemoenzymatic route to this compound could involve a two-step enzymatic cascade:

Hydroxylation: A P450 monooxygenase, potentially from the CYP153A family which is known for ω-hydroxylation of fatty acids, could be used to hydroxylate tridecanoic acid at the ω-1 position (C-12) to produce 12-hydroxytridecanoic acid. nih.gov

Oxidation: A secondary alcohol dehydrogenase could then be used to oxidize the 12-hydroxytridecanoic acid to this compound.

Research has shown that P450 BM3 can hydroxylate palmitic acid, and under certain conditions, the initial hydroxylated products can be further oxidized to polyhydroxy- or hydroxy-ketone products. researchgate.net This suggests that a single engineered P450 enzyme could potentially catalyze both steps.

Whole-Cell Biotransformation Systems

Whole-cell biotransformation utilizes entire microbial cells as catalysts, providing a cost-effective and operationally simple approach for chemical synthesis. rwth-aachen.de These systems can be engineered to express multiple enzymes, creating artificial metabolic pathways for the production of desired compounds.

For the synthesis of this compound, a recombinant Escherichia coli or yeast strain could be engineered to perform the following transformations:

Fatty Acid Uptake: The cells would be engineered to efficiently take up a precursor fatty acid, such as tridecanoic acid, from the culture medium.

Hydroxylation: The cells would express a recombinant P450 monooxygenase to hydroxylate the fatty acid at the C-12 position.

Oxidation: Co-expression of a suitable alcohol dehydrogenase would then oxidize the resulting 12-hydroxytridecanoic acid to this compound.

Studies have demonstrated the successful use of engineered E. coli whole-cell catalysts expressing both a P450 BM3 variant and an alcohol dehydrogenase to produce β-oxo fatty acid methyl esters, showcasing the potential of this strategy for producing various oxo fatty acids. rwth-aachen.de

Table 2: Comparison of Synthetic Strategies for this compound

| Strategy | Advantages | Disadvantages | Key Enzymes/Reagents |

| Malonic Ester Synthesis | Versatile, well-established | Potential for dialkylation, may require harsh reagents | Diethyl malonate, sodium ethoxide |

| Oxidation of Precursors | Direct, potentially high-yielding | Use of toxic or expensive oxidizing agents | PCC, DMP, Swern oxidation |

| Stereoselective Synthesis | Access to pure stereoisomers | Requires resolution step, can be lower yielding | Lipases (e.g., CALB) |

| Recombinant Enzymes | High selectivity, mild conditions | Enzyme stability and cofactor regeneration can be challenging | P450 monooxygenases, alcohol dehydrogenases |

| Whole-Cell Biotransformation | Cost-effective, sustainable, multi-step synthesis in one pot | Lower product titers, potential for side reactions | Engineered E. coli or yeast |

Preparation of Labeled and Modified Derivatives for Research Probes and Mechanistic Studies

The study of the precise biological roles and mechanisms of action of this compound necessitates the use of labeled and modified derivatives. These chemical tools act as probes to trace the molecule's metabolic fate, identify its binding partners, and elucidate its function in complex biological systems. Synthetic strategies are employed to incorporate various labels, including stable isotopes, fluorescent tags, and spin labels, into the structure of this compound or its analogs.

Isotopic Labeling (Deuterium and Carbon-13)

Isotopic labeling is a powerful technique for tracking molecules in biological systems without significantly altering their chemical properties. Deuterium (B1214612) (²H) and carbon-13 (¹³C) are stable isotopes commonly used to label fatty acids.

Deuterium Labeling: The introduction of deuterium atoms can be achieved through various methods, such as the catalytic H-D exchange of saturated fatty acids. This process often utilizes a palladium on carbon (Pd/C) catalyst in the presence of deuterium oxide (D₂O). Such methods can be applied to introduce deuterium at specific positions or to create polydeuterated analogs. For mechanistic studies, stereospecific placement of deuterium can be crucial for investigating reactions that involve the abstraction of a hydrogen atom, such as those catalyzed by oxidases and desaturases.

Carbon-13 Labeling: Carbon-13 labeling can be introduced at various positions within the fatty acid chain. For instance, a general method for labeling the carboxylic acid carbon involves treating the corresponding brominated alkane with potassium ¹³C-cyanide (K¹³CN), followed by hydrolysis of the resulting nitrile. To introduce a ¹³C label at other positions, a common strategy involves the synthesis of an oxo fatty acid ester intermediate. This can be achieved by coupling a ¹³C-labeled alkylcadmium chloride with the half-acid chloride methyl ester of a suitable dioic acid. The resulting ¹³C-labeled oxo-ester can then be reduced and hydrolyzed to yield the desired labeled fatty acid. This approach could be adapted for the synthesis of ¹³C-labeled this compound.

Fluorescent Labeling

Fluorescently labeled fatty acids are invaluable tools for visualizing their uptake, trafficking, and localization within cells and tissues. A common strategy involves attaching a fluorophore to the fatty acid, often at the terminus of the alkyl chain to minimize steric hindrance and preserve biological activity.

Commonly used fluorophores include:

Nitrobenzoxadiazole (NBD): NBD derivatives can be attached to the fatty acid, providing a fluorescent probe that is sensitive to the polarity of its environment.

Pyrene: Pyrene-labeled fatty acids are useful for studying membrane dynamics and lipid-protein interactions due to their excimer-forming properties.